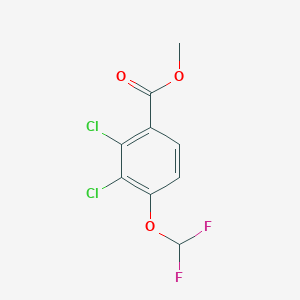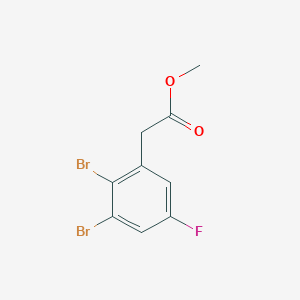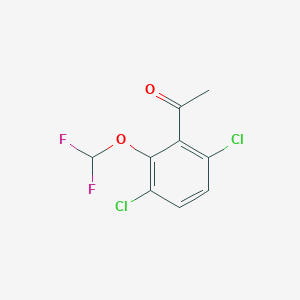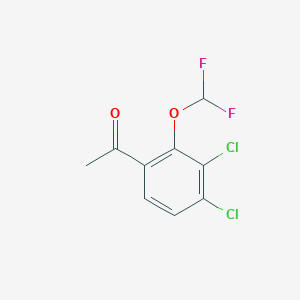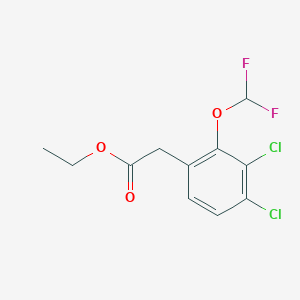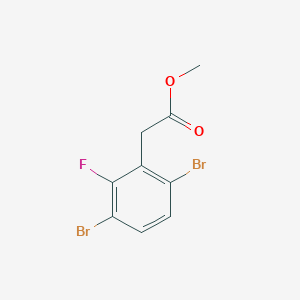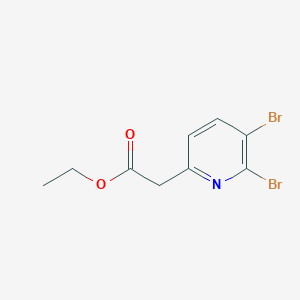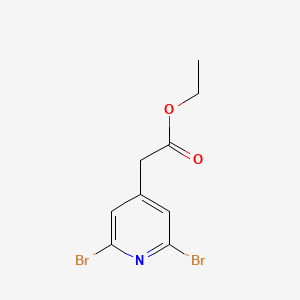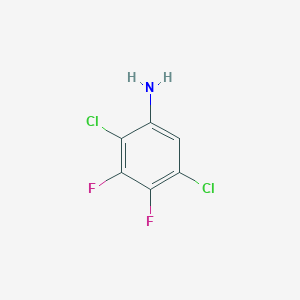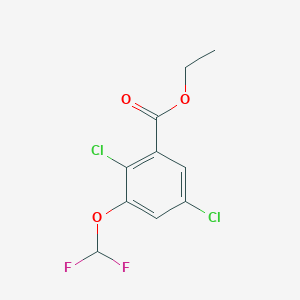
3,6-Dichloro-2-methylmandelic acid
Übersicht
Beschreibung
3,6-Dichloro-2-methylmandelic acid (DCMMA) is a chlorinated aromatic acid that is widely used in pharmaceuticals, pesticides, and other related products. It is a white crystalline solid that is soluble in water and has a pKa of 4.9. DCMMA is a member of the mandelic acid family, and it is known to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. DCMMA is a versatile compound that has many applications in the laboratory and in the field.
Wirkmechanismus
The mechanism of action of 3,6-Dichloro-2-methylmandelic acid is not yet fully understood. However, it is believed that 3,6-Dichloro-2-methylmandelic acid may interact with various proteins and enzymes to affect the activity of these molecules. In addition, it is thought that 3,6-Dichloro-2-methylmandelic acid may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Furthermore, 3,6-Dichloro-2-methylmandelic acid has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3,6-Dichloro-2-methylmandelic acid has been shown to possess a variety of biochemical and physiological effects. In laboratory studies, 3,6-Dichloro-2-methylmandelic acid has been shown to inhibit the activity of cyclooxygenase enzymes, reduce the production of pro-inflammatory mediators, and reduce oxidative stress. Furthermore, 3,6-Dichloro-2-methylmandelic acid has been shown to possess antimicrobial and antifungal activity, as well as to possess anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,6-Dichloro-2-methylmandelic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications and can be used to study a variety of biological processes. However, one of the major limitations of using 3,6-Dichloro-2-methylmandelic acid in laboratory experiments is that the mechanism of action is not yet fully understood. Furthermore, there is limited data on the long-term effects of 3,6-Dichloro-2-methylmandelic acid on the human body.
Zukünftige Richtungen
Future research should focus on elucidating the mechanism of action of 3,6-Dichloro-2-methylmandelic acid and further exploring its potential applications. In particular, further studies should be conducted to investigate the long-term effects of 3,6-Dichloro-2-methylmandelic acid on the human body. Furthermore, additional studies should be conducted to explore the potential of 3,6-Dichloro-2-methylmandelic acid as an antibiotic and antifungal agent. Finally, further research should be conducted to explore the potential of 3,6-Dichloro-2-methylmandelic acid as an antioxidant and to investigate its potential use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloro-2-methylmandelic acid is used in a variety of scientific research applications, including the study of the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of environmental pollutants on the human body. In addition, 3,6-Dichloro-2-methylmandelic acid has been used in the development of new antibiotics and antifungal agents. Furthermore, 3,6-Dichloro-2-methylmandelic acid has been used in the study of the mechanisms of action of various drugs and in the investigation of the molecular basis of disease.
Eigenschaften
IUPAC Name |
2-(3,6-dichloro-2-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-5(10)2-3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYCZGUUCNDOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



